N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine
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Overview
Description
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is a chemical compound with the molecular formula C25H25N5 and a molecular weight of 395.5 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine typically involves the condensation of quinazoline derivatives with benzyl and phenylpiperazine groups. One common method involves the reaction of 2-chloroquinazoline with N-benzyl-4-phenylpiperazine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of AChE or BChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In anticancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Aryl(4-phenylpiperazin-1-yl)methanethione derivatives: Evaluated for their inhibitory activity against AChE and BChE.
Uniqueness
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
166039-49-2 |
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Molecular Formula |
C25H25N5 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C25H25N5/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,26,27,28) |
InChI Key |
RNYAMUCWYNJGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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